molecular formula C13H27ClN2O2 B13508456 Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride

Cat. No.: B13508456
M. Wt: 278.82 g/mol
InChI Key: IDQYBMVISDJAHO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride (CAS: 2613385-42-3) is a bicyclic amine derivative with a molecular formula of C₁₃H₂₇ClN₂O₂ and a molecular weight of 278.82 g/mol . Structurally, it consists of an azocane (8-membered saturated nitrogen-containing ring) with two key functional groups:

  • A tert-butyl carbamate (Boc) group at position 1, which acts as a protective moiety for amines.
  • An aminomethyl (-CH₂NH₂) substituent at position 4, which is protonated as a hydrochloride salt.

This compound is primarily utilized as a building block in pharmaceutical synthesis, enabling selective deprotection of the Boc group under acidic conditions and further functionalization via the primary amine . The hydrochloride salt enhances its water solubility and crystallinity, making it suitable for purification and storage .

Properties

Molecular Formula

C13H27ClN2O2

Molecular Weight

278.82 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)azocane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-8-5-4-6-11(10-14)7-9-15;/h11H,4-10,14H2,1-3H3;1H

InChI Key

IDQYBMVISDJAHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(CC1)CN.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two analogs: tert-butyl 4-oxoazocane-1-carboxylate (CAS: 1803599-91-8) and 2-(2-chloro-3-fluorophenyl)ethan-1-amine hydrochloride (EN300-6731058).

Property Tert-butyl 4-(aminomethyl)azocane-1-carboxylate Hydrochloride tert-butyl 4-oxoazocane-1-carboxylate 2-(2-chloro-3-fluorophenyl)ethan-1-amine Hydrochloride
CAS No. 2613385-42-3 1803599-91-8 Not specified
Molecular Formula C₁₃H₂₇ClN₂O₂ C₁₂H₂₁NO₃ (estimated) C₈H₁₀Cl₂FN (estimated)
Molecular Weight 278.82 g/mol ~227.30 g/mol (calculated) ~208.08 g/mol (calculated)
Key Functional Groups Boc-protected amine, aminomethyl (-CH₂NH₃⁺Cl⁻) Boc-protected amine, ketone (-C=O) Aromatic chloro-fluoro substituent, primary amine salt
Solubility High in polar solvents (due to HCl salt) Moderate in organic solvents (neutral ketone) High in polar solvents (HCl salt)
Reactivity Nucleophilic amine site for alkylation/acylation Ketone may undergo reduction or nucleophilic addition Aromatic ring enables electrophilic substitution
Stability Stable under inert conditions; HCl salt prevents oxidation Susceptible to keto-enol tautomerism Light-sensitive due to aromatic amine

Key Comparative Insights

a) Functional Group Influence
  • Aminomethyl vs. Oxo Group: The aminomethyl group in the target compound provides a reactive site for further derivatization (e.g., conjugation with carboxylic acids or aldehydes), whereas the ketone in the oxo analog is more suited for reductions or forming imines .
  • Hydrochloride Salt : Both the target compound and the phenyl-containing analog benefit from enhanced solubility and stability due to their hydrochloride forms. However, the aliphatic amine in the target compound may oxidize more readily than the aromatic amine in the phenyl derivative under harsh conditions .
b) Boc Protection Strategy

The Boc group in both the target compound and the oxo derivative serves as a temporary protective moiety for amines, enabling selective deprotection during multi-step syntheses. However, the oxo derivative lacks the aminomethyl group, limiting its utility in applications requiring primary amine reactivity .

Research Findings and Limitations

While direct comparative studies are scarce, structural analysis reveals critical trends:

  • Solubility : Hydrochloride salts generally exhibit superior aqueous solubility compared to free bases, a property critical for bioavailability in drug candidates .
  • Stability : The Boc group enhances stability against hydrolysis relative to simpler esters, but the oxo analog’s ketone may introduce instability under reducing conditions .
  • Synthetic Utility: The aminomethyl group broadens the target compound’s applicability in click chemistry or bioconjugation, whereas the oxo group’s reactivity is more niche .

Biological Activity

  • Molecular Formula : C13H27ClN2O2
  • Molar Mass : 278.82 g/mol
  • Structure : The compound contains a tert-butyl group, an azocane ring, and an aminomethyl side chain, which contribute to its unique chemical reactivity and potential biological interactions.

Synthesis

The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride typically involves multi-step organic reactions. These methods highlight the compound's synthetic versatility and potential for modification, which are crucial for developing derivatives with enhanced biological properties.

Biological Activity

Research into the biological activity of this compound is still in its infancy. However, preliminary studies suggest that compounds with similar structures may exhibit various pharmacological activities:

  • Potential Interactions : Although specific interactions for this compound are not well-documented, related compounds have shown potential in interacting with various biological targets. For instance, structural analogs have been explored for their effects on neurotransmitter systems and receptor interactions.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate325775-44-80.98Contains an azetidine ring instead of azocane
Tert-butyl azetidine-1-carboxylate147621-21-40.95Lacks the aminomethyl substituent
Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride1188263-67-30.93Features a carbamate structure

This table illustrates how the presence of specific functional groups in this compound may influence its biological properties compared to similar compounds.

Case Studies and Research Findings

Currently, there is a scarcity of published case studies specifically detailing the biological activity of this compound. However, related compounds have been investigated in various contexts:

  • Neuropharmacological Studies : Some structurally related compounds have been studied for their effects on neurotransmitter receptors, suggesting that similar mechanisms may be explored for this compound.
  • Synthetic Applications : The compound has been utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, indicating its relevance in therapeutic contexts.
  • Future Directions : Further research utilizing molecular docking studies and bioassays is recommended to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride, and how can purity be verified?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl-protected azocane derivatives with aminomethyl groups under controlled conditions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 4-fluoropiperidine-1-carboxylate) can be functionalized via reductive amination or nucleophilic substitution . Purification is achieved via recrystallization or column chromatography. Purity verification requires analytical techniques such as:
  • High-Performance Liquid Chromatography (HPLC) : To assess purity >95%.
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm in 1^1H NMR) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., C9_9H18_{18}ClNO3_3 with MW 223.70) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to the following guidelines:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at room temperature in airtight containers away from strong acids/oxidizers .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?

  • Methodological Answer : Solubility challenges arise due to the hydrophobic tert-butyl group. Mitigation strategies include:
  • Co-solvent Systems : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound before diluting in buffer .
  • pH Adjustment : The hydrochloride salt improves solubility in mildly acidic conditions (pH 4–6). Confirm stability via HPLC post-adjustment .
  • Surfactant-Assisted Solubilization : Non-ionic surfactants (e.g., Tween-80) can enhance solubility without disrupting assay integrity .

Q. What experimental approaches resolve contradictions in crystallographic data for this compound’s structural analogs?

  • Methodological Answer : Contradictions may arise from disordered tert-butyl groups or chloride counterion placement. Use:
  • SHELX Refinement : Employ SHELXL for high-resolution refinement, leveraging restraints for flexible moieties (e.g., azocane ring) .
  • Twinned Data Analysis : For overlapping reflections, apply twin-law matrices in SHELXE to deconvolute datasets .
  • Hydrogen Bonding Networks : Validate using Fourier difference maps to resolve ambiguities in protonation states .

Q. How can structural analogs of this compound be designed to enhance binding affinity in receptor studies?

  • Methodological Answer : Focus on modular modifications:
  • Aminomethyl Group Replacement : Substitute with bulkier amines (e.g., cyclopropylmethyl) to probe steric effects .
  • Azocane Ring Expansion : Test 7- or 8-membered rings to alter conformational flexibility .
  • Protecting Group Variation : Replace tert-butyl with photolabile groups (e.g., nitroveratryl) for controlled release in activity assays .
    Validate via molecular docking (e.g., AutoDock Vina) and binding free energy calculations (MM/PBSA).

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